Prop-2-en-1-yl [(4-aminophenyl)methyl]carbamate
Overview
Description
Prop-2-en-1-yl [(4-aminophenyl)methyl]carbamate, also known as this compound, is an organic compound typically used as a reagent in various scientific research applications. It is a colorless and odourless crystalline solid that is insoluble in water and has a melting point of 178-179°C. The compound is a derivative of carbamate and is used in various laboratory experiments due to its unique properties.
Mechanism of Action
Prop-2-en-1-yl [(4-aminophenyl)methyl]carbamate acts as a catalyst in various organic synthesis reactions. It acts as a nucleophile, attacking the electrophilic carbon atom of the substrate molecule and forming a covalent bond. This bond formation leads to the formation of a new product molecule.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In laboratory experiments, the compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase and cyclooxygenase. In addition, the compound has been shown to have anti-inflammatory and analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
Prop-2-en-1-yl [(4-aminophenyl)methyl]carbamate has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easily accessible. In addition, it is stable and can be stored for long periods of time. However, the compound is insoluble in water, making it difficult to use in aqueous solutions.
Future Directions
Prop-2-en-1-yl [(4-aminophenyl)methyl]carbamate has potential for use in various future applications. One potential application is in the development of more effective and targeted pharmaceuticals. In addition, the compound could be used to develop more efficient and cost-effective organic synthesis reactions. The compound could also be used to develop new catalysts for peptide and peptidomimetic synthesis. Finally, the compound could be used to develop new inhibitors of enzymes such as acetylcholinesterase and cyclooxygenase.
Scientific Research Applications
Prop-2-en-1-yl [(4-aminophenyl)methyl]carbamate is widely used in various scientific research applications due to its unique properties. It is used as a reagent in various organic synthesis reactions and as a catalyst in the synthesis of peptides and peptidomimetics. In addition, the compound is used in the synthesis of various pharmaceuticals, including antibiotics, antifungals, and anti-inflammatory drugs.
properties
IUPAC Name |
prop-2-enyl N-[(4-aminophenyl)methyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-2-7-15-11(14)13-8-9-3-5-10(12)6-4-9/h2-6H,1,7-8,12H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSAJVQUOSZZDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCC1=CC=C(C=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50729456 | |
Record name | Prop-2-en-1-yl [(4-aminophenyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50729456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
302923-29-1 | |
Record name | Prop-2-en-1-yl [(4-aminophenyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50729456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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